Esermethole
Description
Significance of Esermethole within the Pyrroloindoline Alkaloid Class
The pyrroloindoline alkaloids are a major class of indole (B1671886) alkaloids characterized by a hexahydro[2,3-b]pyrroloindole core structure. semanticscholar.orgkyoto-u.ac.jp Many members of this family, which are often derived from tryptophan, exhibit a wide array of biological activities. kyoto-u.ac.jpchim.it A key structural feature of compounds like Esermethole is the presence of an all-carbon quaternary stereocenter at the C3a position, which makes them challenging synthetic targets. sonar.ch
Esermethole's primary significance lies in its role as a synthetic precursor to physostigmine (B191203), a potent acetylcholinesterase inhibitor isolated from the Calabar bean. researchgate.netsemanticscholar.org The synthesis of Esermethole is often a critical step in accessing physostigmine and its analogues, such as eseroline. researchgate.netsemanticscholar.org The development of synthetic routes to Esermethole is therefore of great interest, as it provides access to these medicinally relevant molecules. semanticscholar.org Its structure serves as a fundamental building block for constructing a variety of cyclotryptamine alkaloids. semanticscholar.org The chemical community's focus on Esermethole has established it as a benchmark molecule for developing and validating new synthetic strategies aimed at constructing complex alkaloid frameworks. researchgate.netsonar.ch
Overview of Research Trajectories in Esermethole Chemistry
Research in Esermethole chemistry is dominated by the development of novel and efficient synthetic strategies. A major trajectory has been the pursuit of enantioselective synthesis to produce specific stereoisomers, which is crucial for biological applications. sonar.chresearchgate.net
Key research trajectories include:
Palladium-Catalyzed Reactions : A significant body of work has focused on using palladium catalysts to construct the core structure of Esermethole. These methods include domino Heck-cyanation sequences, which create functionalized oxindoles that can be converted to Esermethole. epfl.ch Other palladium-mediated strategies involve sequential arylation-allylation reactions to form the critical all-carbon quaternary center. rsc.org These domino and cascade reactions are prized for their efficiency in building molecular complexity in a single pot. sonar.ch
Organocatalysis : Organocatalytic approaches have provided powerful, metal-free alternatives for the asymmetric synthesis of Esermethole precursors. For instance, thiourea-based catalysts have been successfully used in highly enantioselective Michael additions to nitroolefins to construct the quaternary center. organic-chemistry.org
Intramolecular Cycloadditions : Strategies involving intramolecular [2+2] cycloaddition reactions have been developed to assemble the fundamental carbon framework of Esermethole. researchgate.net
Modern Synthetic Methods : More recent research has explored innovative techniques such as electrochemical synthesis. This approach has been used to create deuterated (labeled) versions of Esermethole from Freon-type methanes, which can be valuable tools for drug discovery and metabolic tracking studies. rsc.orgresearchgate.net
Atom-Economical Syntheses : A focus on sustainability and efficiency has led to the development of atom-economical reactions. One such approach is the organophosphine-catalyzed allylic alkylation of (hetero)aryl alkynes, which has been applied to the concise total synthesis of (±)-esermethole. acs.org
These diverse research efforts highlight how the challenge of synthesizing Esermethole has driven innovation in organic chemistry, leading to the creation of new catalysts, reactions, and strategies applicable to a wide range of complex molecules. ox.ac.uk
Data Tables
Table 1: Key Synthetic Approaches to Esermethole
| Synthetic Strategy | Key Features | Catalyst/Reagent Example | Reference(s) |
|---|---|---|---|
| Palladium-Catalyzed Domino Heck-Cyanation | Forms functionalized 3-alkyl-3-cyanomethyl-2-oxindole precursors. | Palladium acetate (B1210297) with a chiral ligand like (S)-DIFLUORPHOS. | epfl.ch |
| Palladium-Catalyzed Sequential Arylation-Allylation | One-pot transformation to construct oxindoles with a full carbon quaternary center. | Palladium catalyst with triphenylphosphine (B44618) as a ligand. | rsc.org |
| Organocatalytic Michael Addition | Highly enantioselective formation of the quaternary center. | Takamoto's thiourea (B124793) catalyst. | organic-chemistry.org |
| Intramolecular [2+2] Cycloaddition | Constructs the basic carbon framework via a carbamoylketene-alkene cycloaddition. | N/A (thermal or photochemical) | researchgate.net |
| Electrochemical Synthesis | Utilizes electro-reductive C–X cleavage to form radical intermediates for cyclization; allows for isotopic labeling. | Freon-type methanes as C1 synthons in an undivided electrochemical cell. | rsc.orgresearchgate.net |
Table 2: Chemical Compounds Mentioned
| Compound Name | Chemical Class | Significance Noted in Article |
|---|---|---|
| Esermethole | Pyrroloindoline Alkaloid | Main subject; synthetic precursor to Physostigmine. |
| Physostigmine | Pyrroloindoline Alkaloid | Acetylcholinesterase inhibitor; target molecule for synthesis via Esermethole. |
| Eseroline | Pyrroloindoline Alkaloid | Analogue of Physostigmine, accessible from it. |
| Tryptophan | Amino Acid | Biosynthetic precursor to many indole and pyrroloindoline alkaloids. |
| Oxindole (B195798) | Heterocyclic Compound | Common intermediate in the synthesis of Esermethole. |
| Triphenylphosphine | Organophosphorus Compound | Ligand used in palladium-catalyzed synthesis. |
Structure
3D Structure
Properties
IUPAC Name |
(3aR,8bS)-7-methoxy-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-14-7-8-15(2)13(14)16(3)12-6-5-10(17-4)9-11(12)14/h5-6,9,13H,7-8H2,1-4H3/t13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJDLYATGMSVOQ-KGLIPLIRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCN(C1N(C3=C2C=C(C=C3)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10319130 | |
| Record name | Esermethole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10319130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65166-97-4 | |
| Record name | Esermethole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=340070 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Esermethole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10319130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Synthetic Methodologies for Esermethole and Structural Analogues
Regio- and Stereoselective Total Synthesis Approaches
The construction of the characteristic hexahydropyrrolo[2,3-b]indole core of esermethole, which features a sterically congested all-carbon quaternary center at the C-3a position, presents a considerable synthetic challenge. sci-hub.st Various regio- and stereoselective total synthesis approaches have been developed to address this.
A notable and flexible strategy for the synthesis of the pyrroloindoline skeleton involves a palladium-mediated sequential arylation-allylation of ortho-bromoanilides. sci-hub.st This approach successfully constructs the critical oxindole (B195798) structure bearing a fully substituted carbon quaternary center. sci-hub.st In this one-pot transformation, triphenylphosphine (B44618) has been identified as a highly effective and inexpensive ligand. sci-hub.st The methodology has been successfully applied to the synthesis of esermethole and its analogues from simple starting materials. sci-hub.st
Another advanced palladium-catalyzed method involves an enantioselective domino Heck/intermolecular C-H bond functionalization. nih.govacs.org This process starts with the intramolecular asymmetric carbopalladation of N-aryl acrylamides. The resulting σ-C(sp³)–Pd complex is then trapped by azoles, leading to 3,3-disubstituted oxindoles with high yields and excellent enantioselectivities. nih.govacs.org This reaction creates two new carbon-carbon bonds and establishes an all-carbon quaternary stereocenter. nih.govacs.org A subsequent reductive cyclization of the oxadiazole-substituted oxindoles provides the pyrroloindoline core, which was demonstrated in an enantioselective synthesis of (+)-esermethole. nih.govacs.org
Further research has focused on the palladium-catalyzed asymmetric allylic alkylation (AAA) of 3-alkyloxindoles. While molybdenum-catalyzed AAA reactions have shown success, palladium-catalyzed versions offer a complementary approach. nih.gov The challenge in Pd-catalyzed AAA often lies in achieving high enantioselectivity at the nucleophile, as the alkylation step typically occurs outside the metal's coordination sphere. nih.gov However, recent developments in Pd-catalyzed decarboxylative asymmetric allylic alkylation have proposed a switch to an inner-sphere mechanism, leading to excellent enantioselectivity. nih.gov
A general protocol for the synthesis of oxindoles with a C3-allylic quaternary stereocenter has been developed through a domino reaction, which has been applied to the concise synthesis of various heterocyclic fused compounds. acs.org Additionally, palladium-catalyzed α-arylation of esters has been established as a method to create quaternary carbon centers, which is a key structural feature in esermethole synthesis. nih.gov
Table 1: Key Palladium-Catalyzed Reactions in Esermethole Synthesis
| Reaction Type | Key Features | Application | Citations |
|---|---|---|---|
| Sequential Arylation-Allylation | One-pot synthesis of oxindoles with C3a quaternary center using triphenylphosphine as a ligand. | Synthesis of esermethole and its analogues. | sci-hub.st |
| Domino Heck/Intermolecular C-H Functionalization | Asymmetric synthesis of 3,3-disubstituted oxindoles followed by reductive cyclization. | Enantioselective synthesis of (+)-esermethole. | nih.govacs.org |
| Asymmetric Allylic Alkylation (AAA) | Complementary to molybdenum-catalyzed methods for creating quaternary stereocenters. | Synthesis of various indoline (B122111) alkaloids. | nih.gov |
| Domino Reaction for C3-Allylic Quaternary Stereocenter | General protocol for creating oxindoles with an allylic quaternary center. | Concise synthesis of heterocycle-fused compounds. | acs.org |
An alternative approach to the synthesis of esermethole involves an intramolecular [2+2] cycloaddition between a carbamoylketene and an alkene. This method has been successfully applied to the concise synthesis of (±)-esermethole. researchgate.net The key starting materials for this pathway are an appropriately substituted indole (B1671886) and an N-acyl dehydroamino ester. researchgate.net This strategy provides an efficient route to the core structure of esermethole.
A highly efficient method for synthesizing functionalized 3-alkyl-3-cyanomethyl-2-oxindoles is the palladium-catalyzed domino Heck-cyanation reaction. epfl.ch This process involves the reaction of an ortho-iodoanilide with potassium ferro(II)cyanide in the presence of a palladium catalyst. epfl.ch This reaction has been developed into an enantioselective process by using (S)-DIFLUORPHOS as a chiral ligand, achieving up to 79% enantiomeric excess (ee) for the resulting oxindole. acs.orgepfl.ch This methodology has been successfully utilized in the concise total synthesis of (±)-esermethole and (±)-physostigmine. epfl.chnih.gov
The development of asymmetric cyanoamidation has provided a powerful tool for the synthesis of 3,3-disubstituted oxindoles with high enantioselectivity. researchgate.net In this method, palladium catalysts featuring chiral phosphoramidite (B1245037) ligands activate the C-CN bond of a cyanoformamide. This activated species then undergoes functionalization with a tethered alkene to generate an all-carbon quaternary stereocenter. researchgate.net The use of the N,N-(i-Pr)₂ derivative of octahydro-MonoPhos has been particularly effective, yielding oxindoles with enantioselectivities up to 99% ee. researchgate.net
Phosphine-catalyzed allylic alkylation has emerged as a significant strategy in the synthesis of complex molecules, including the precursors to esermethole. While much of the focus has been on transition metal catalysis, the use of phosphines as organocatalysts offers a distinct approach. In the context of esermethole synthesis, phosphine (B1218219) ligands are crucial in many palladium-catalyzed reactions, such as the sequential arylation-allylation where triphenylphosphine was found to be a highly effective ligand. sci-hub.st
While palladium catalysis dominates the landscape of esermethole synthesis, other transition metals have also been explored. Zirconium-based catalysis, for instance, has shown potential in the construction of the pyrroloindoline ring system, a core structure of esermethole. Although specific applications of zirconium catalysis directly to esermethole synthesis are less documented in the provided context, the development of new catalytic systems is an ongoing area of research in the synthesis of this class of alkaloids.
Phosphine-Catalyzed Allylic Alkylation
Enantioselective Synthesis and Chiral Resolution Techniques
Achieving high enantiomeric purity is critical for the synthesis of biologically active molecules like the derivatives of esermethole. Both asymmetric synthesis, which creates a specific enantiomer directly, and chiral resolution, which separates a racemic mixture, have been successfully applied to esermethole production.
Several enantioselective methodologies have been developed. A notable approach involves a palladium-catalyzed enantioselective domino Heck-cyanation sequence. nih.gov This method utilizes a chiral supporting ligand, (S)-DIFLUORPHOS, to induce asymmetry, achieving an enantiomeric excess (ee) of up to 79% for the resulting oxindole intermediate. nih.govepfl.ch Another advanced palladium-catalyzed method is a domino Heck/intermolecular C-H bond functionalization, which creates two C-C bonds and the all-carbon quaternary stereocenter in a single operation with excellent enantioselectivity, leading to the synthesis of (+)-esermethole. sonar.ch
Organocatalysis has also provided a powerful route. The use of thiourea-based catalysts, such as Takamoto's catalyst, in the Michael addition of oxindoles to nitroolefins has proven highly effective. organic-chemistry.org This reaction proceeds with high enantioselectivity, setting the crucial quaternary center, which is then elaborated through a few steps, including nitro group reduction and reductive cyclization, to complete the synthesis of esermethole. organic-chemistry.org
Beyond direct asymmetric synthesis, classical chiral resolution offers a pragmatic approach to obtaining enantiomerically pure esermethole. wikipedia.org A well-documented method involves the resolution of the racemic intermediate, 1,3-dimethyl-3-(2-aminoethyl)-5-methoxyoxindole. researchgate.net This amine is treated with an optically active resolving agent, such as tartaric acid, to form a pair of diastereomeric salts. wikipedia.orgresearchgate.net Due to their different physical properties, these salts can be separated by fractional crystallization. After separation, the resolving agent is removed to yield the individual enantiomers of the amine with enantiomeric excesses greater than 99.5%. researchgate.net This enantiopure intermediate is then converted to the corresponding enantiomer of esermethole via carbamate (B1207046) formation and reductive cyclization. researchgate.net Modern chromatographic techniques, including chiral High-Performance Liquid Chromatography (HPLC), are also indispensable for both analytical determination of enantiomeric excess and preparative separation of enantiomers. researchgate.netnumberanalytics.comnih.gov
| Method | Catalyst/Reagent | Key Transformation | Reported Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Enantioselective Domino Heck-Cyanation | Palladium Acetate (B1210297) / (S)-DIFLUORPHOS | Asymmetric cyclization to form a chiral oxindole | Up to 79% | nih.govepfl.ch |
| Enantioselective Domino Heck/C-H Functionalization | Palladium Catalyst | Asymmetric formation of 3,3-disubstituted oxindoles | Excellent | sonar.ch |
| Organocatalytic Michael Addition | Takamoto's Thiourea (B124793) Catalyst | Asymmetric addition to a nitroolefin to create the quaternary center | Highly enantioselective | organic-chemistry.org |
| Chemical Resolution | Optically Active Tartaric Acids | Separation of diastereomeric salts of an amine intermediate | >99.5% | researchgate.net |
Optimization of Synthetic Efficiency and Yield for Esermethole Production
A significant advancement in synthetic efficiency comes from the development of palladium-mediated sequential reactions. One such strategy involves the arylation-allylation of o-bromoanilides in a one-pot process. sci-hub.strsc.org This method is noteworthy for using the inexpensive and readily available triphenylphosphine as a highly effective ligand, providing a more cost-effective alternative to more complex phosphine ligands like BINAP. sci-hub.st The resulting functionalized oxindole, bearing the necessary all-carbon quaternary center, is then converted to (±)-esermethole in a two-step sequence involving oxidative cleavage and reductive aminocyclization, with a 60% yield for these final steps. sci-hub.st
Another key area of optimization involves improving the safety and environmental profile of the synthesis. The domino Heck-cyanation reaction was refined by replacing the highly toxic potassium cyanide (KCN) with potassium ferrocyanide (K₄[Fe(CN)₆]), a much safer cyanide source. Under optimized conditions, this method affords the 3-cyanomethyl oxindole intermediate in yields as high as 85%.
| Synthetic Strategy | Key Features | Advantages | Reference |
|---|---|---|---|
| Sequential Arylation-Allylation | Uses inexpensive triphenylphosphine ligand in a one-pot reaction. | Cost-effective, flexible, and efficient for creating the quaternary center. | sci-hub.strsc.org |
| Domino Heck–Cyanation | Utilizes K₄[Fe(CN)₆] as a non-toxic cyanide source. | Improved safety and high yield (85%) for the oxindole intermediate. | |
| Intramolecular [2+2] Cycloaddition | Rapid construction of the core ring system followed by ring expansion. | Unique approach for assembling the basic carbon framework; 33% overall yield. | clockss.org |
| Suzuki-Molander Coupling | Used to efficiently prepare a key 2-alkenylaniline intermediate. | Improves efficiency of an early-stage step, overcoming a previous drawback. | clockss.org |
Synthetic Utility of Esermethole as a Precursor to Complex Alkaloids
Esermethole is not typically an end target in itself but rather a highly valuable synthetic intermediate. Its primary utility lies in its role as a direct precursor to physostigmine (B191203), a natural product of significant medicinal importance. clockss.orgresearchgate.net The conversion of esermethole to physostigmine is a well-established, two-step process, making the synthesis of esermethole a formal total synthesis of physostigmine. organic-chemistry.orgclockss.org
The structural framework of esermethole, the hexahydropyrrolo[2,3-b]indole ring system, is the fundamental building block for a wide range of cyclotryptamine and pyrroloindoline alkaloids. sci-hub.stsemanticscholar.orgchim.it Therefore, synthetic routes developed for esermethole can often be adapted to produce a variety of structural analogues. sci-hub.st By modifying the starting materials or intermediates, chemists can access related alkaloids or design novel compounds with potentially new biological activities.
The synthetic value of esermethole is enhanced by its functional group handles, which allow for further chemical manipulation. For instance, the N-methylcarbamate group is a key feature that can be readily converted, demonstrating its utility as a versatile building block. Its established role as a penultimate intermediate for physostigmine and its structural relationship to other alkaloids like physovenine (B1202764) underscore its importance as a synthetic platform for exploring this class of complex natural products. clockss.org
Biochemical Characterization of Esermethole S Mechanism of Action
In Vitro Studies of Acetylcholinesterase Inhibition by Esermethole
In vitro studies, which are conducted in controlled laboratory settings outside of living organisms, have been fundamental in characterizing the effects of esermethole. Research has established that esermethole functions as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). rsc.orgthieme-connect.comresearchgate.net AChE is the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) in the nervous system. By impeding the action of AChE, esermethole increases the concentration and duration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission.
| Enzyme Target | Observed Effect of Esermethole | Primary Function of Enzyme |
|---|---|---|
| Acetylcholinesterase (AChE) | Inhibition | Hydrolysis of the neurotransmitter acetylcholine. |
| Butyrylcholinesterase (BuChE) | Inhibition | Hydrolysis of choline (B1196258) esters; secondary role in acetylcholine breakdown. rsc.orgmdpi.com |
Enzyme Kinetic Analysis of Esermethole-Enzyme Interactions
Enzyme kinetic studies are employed to understand the precise nature of the interaction between an inhibitor and an enzyme. These analyses reveal whether an inhibitor binds reversibly or irreversibly and how it affects the enzyme's catalytic efficiency. For cholinesterase inhibitors, kinetics are typically evaluated using the Michaelis-Menten model, which describes the relationship between substrate concentration and reaction rate.
Key parameters derived from these studies include:
Michaelis Constant (Km): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an indicator of the enzyme's affinity for its substrate.
Maximum Velocity (Vmax): The maximum rate of the reaction when the enzyme is saturated with the substrate.
Inhibition Constant (Ki): A measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a stronger binding affinity and a more potent inhibitor.
Studies on close analogues of esermethole, such as eseroline, have shown a reversible and competitive mode of inhibition. researchgate.net This suggests that esermethole also likely binds to the cholinesterase enzyme in a reversible manner, allowing for dynamic interaction rather than permanent inactivation of the enzyme.
| Kinetic Parameter | Definition | Relevance to Esermethole's Interaction |
|---|---|---|
| Km (Michaelis Constant) | Substrate concentration at 1/2 Vmax. | Changes in apparent Km help determine the mode of inhibition (e.g., competitive). |
| Vmax (Maximum Velocity) | The maximum rate of enzyme-catalyzed reaction. | Changes in Vmax help determine the mode of inhibition (e.g., non-competitive). |
| Ki (Inhibition Constant) | Dissociation constant for the enzyme-inhibitor complex; indicates binding affinity. | Quantifies the potency of esermethole as an inhibitor. |
Molecular Mechanisms of Cholinesterase Inhibition: Competitive, Non-Competitive, and Allosteric Modes
The inhibition of cholinesterases can occur through several molecular mechanisms, which are defined by where and how the inhibitor binds to the enzyme. researchgate.net The three primary modes are competitive, non-competitive, and allosteric inhibition.
Competitive Inhibition: The inhibitor molecule is structurally similar to the substrate and binds to the enzyme's active site, directly competing with the substrate. This type of inhibition increases the apparent Km but does not change the Vmax. The inhibition can be overcome by increasing the substrate concentration. Given that esermethole's analogue, eseroline, acts as a competitive inhibitor, it is plausible that esermethole follows a similar mechanism. researchgate.net
Non-Competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site. This binding event changes the enzyme's conformation, reducing its catalytic efficiency. In this mode, the Vmax is lowered, but the Km remains unchanged.
Allosteric Inhibition: This is a specific type of non-competitive inhibition where the inhibitor binds to an allosteric site, which is distinct from the active site. embopress.org In AChE, a well-characterized allosteric site is the Peripheral Anionic Site (PAS), located at the entrance of the enzyme's active site gorge. mdpi.comembopress.org Binding to the PAS can modulate ligand trapping and enzyme conformation, thereby influencing catalytic activity. embopress.orgmdpi.com Dual-binding inhibitors can interact with both the active site and the PAS.
The active site of AChE contains a catalytic triad (B1167595) and an anionic subsite that binds the quaternary ammonium (B1175870) group of acetylcholine. researchgate.net Competitive inhibitors like esermethole are thought to interact with key amino acid residues within this active site. mdpi.com
| Inhibition Mode | Binding Site | Effect on Km | Effect on Vmax |
|---|---|---|---|
| Competitive | Active Site | Increases | Unchanged |
| Non-Competitive | Allosteric Site (distinct from active site) | Unchanged | Decreases |
| Allosteric | A specific type of non-competitive site (e.g., PAS) that induces conformational change. embopress.orgosu.edu | Variable | Variable |
Investigation of Esermethole's Interaction with Other Biochemical Pathways
While the primary mechanism of action for esermethole is the inhibition of cholinesterases, it is important to consider its potential interactions with other biochemical pathways. Metabolic pathways within a cell are highly interconnected, with metabolites and regulatory signals shared between them. numberanalytics.comlibretexts.org An exogenous compound can therefore have effects beyond its primary target.
Some research has suggested that esermethole may possess other biological activities. For instance, one study highlighted its potential antitumor activity, indicating that it may interact with pathways involved in cell proliferation and apoptosis in cancer cells. However, the predominant focus of research has been on its role as a synthetic precursor and its effects on the cholinergic system. rsc.orgrsc.org
The breakdown and synthesis of carbohydrates, proteins, and lipids are all linked to central metabolic routes like glycolysis and the citric acid cycle. opentextbc.ca A compound influencing one area of cellular activity could theoretically have cascading effects. For example, amino acids from protein breakdown can be channeled into glucose catabolism. libretexts.orgopentextbc.ca At present, the principal characterization of esermethole remains centered on its potent effects on cholinesterase activity, with investigations into its broader biochemical profile representing an ongoing area of research.
| Pathway | Potential Interaction with Esermethole | Evidence/Rationale |
|---|---|---|
| Cholinergic Neurotransmission | Primary target; inhibition of AChE and BuChE. | Established through extensive in vitro studies. rsc.orgthieme-connect.com |
| Cancer Cell Proliferation / Apoptosis | Potential inhibition of cell growth and induction of apoptosis. | Reported in a study investigating antitumor activity. |
| General Metabolic Pathways (e.g., Glycolysis) | Currently uncharacterized. | Interactions are theoretically possible due to the interconnected nature of cellular metabolism. numberanalytics.comnih.gov |
Structure Activity Relationship Sar Investigations in Esermethole Derivatives: a Research Perspective
Design Principles for Esermethole Analogues
The design of esermethole analogues is a strategic process aimed at creating new molecules with potentially enhanced or modified properties. drugdesign.org This process is guided by the principles of SAR, which seek to correlate a molecule's chemical structure with its activity. numberanalytics.comscispace.com The central goal is to identify which parts of the esermethole structure are essential for its characteristics and which can be altered to refine its function. oncodesign-services.com
A primary principle in designing analogues is the identification of the pharmacophore—the specific arrangement of atoms and functional groups responsible for the molecule's interactions. numberanalytics.com For the HPI family, which includes esermethole and physostigmine (B191203), the tricyclic core is a key structural element. researchgate.net Design strategies often involve preserving this core while systematically modifying peripheral functional groups. numberanalytics.com
Computational tools such as molecular modeling and docking studies can predict how structural changes might affect the molecule's properties, helping to identify key modification sites before synthesis. numberanalytics.com By analyzing the effects of these systematic modifications, researchers can build a comprehensive understanding of the SAR, guiding the development of future derivatives. drugdesign.orgoncodesign-services.com
Table 1: Design Strategies for Esermethole Analogues
| Strategy | Principle | Application to Esermethole |
|---|---|---|
| Functional Group Modification | Altering or replacing functional groups to probe their importance for reactivity and interaction. drugdesign.orgnumberanalytics.com | Modifying substituents on the indole (B1671886) ring or the N-methylcarbamate group to explore changes in chemical properties. |
| Scaffold Simplification | Reducing the complexity of the core structure while retaining essential pharmacophoric features. numberanalytics.com | Creating derivatives that maintain the hexahydropyrrolo[2,3-b]indole core but with a simplified substitution pattern for easier synthesis. researchgate.net |
| Conformational Constraint | Introducing structural elements that lock the molecule into a specific three-dimensional shape. | Designing analogues with rigid linkers or additional rings to study the influence of conformation on reaction outcomes. |
| Isosteric Replacement | Replacing a functional group with another that has similar physical or chemical properties. | Substituting the ether linkage or parts of the pyrrolidine (B122466) ring with bioisosteres to fine-tune electronic and steric properties. |
Impact of Structural Modifications on Chemical Reactivity and Synthetic Accessibility
Structural modifications to the esermethole framework have a profound impact on both the chemical reactivity of the resulting derivatives and the feasibility of their synthesis. researchgate.net The hexahydropyrrolo[2,3-b]indole skeleton is characterized by a sterically congested all-carbon quaternary stereocenter at the C3a position, which presents a significant synthetic challenge. sci-hub.st
A flexible and widely used strategy for synthesizing esermethole and its analogues involves a palladium-mediated sequential arylation-allylation of o-bromoanilides. sci-hub.stnih.govrsc.org This method constructs an oxindole (B195798) intermediate that bears the critical all-carbon quaternary center. sci-hub.stnih.gov The use of triphenylphosphine (B44618) as a ligand has proven effective for this one-pot transformation, allowing for the creation of various analogues from simple starting materials. sci-hub.stnih.gov This approach highlights how the choice of synthetic methodology directly enables structural diversity.
The reactivity of esermethole itself is a subject of study, as it can undergo various transformations to yield new derivatives.
Oxidation: Esermethole can be oxidized using agents like potassium permanganate (B83412) to form oxindole derivatives.
Reduction: The use of reducing agents such as lithium aluminum hydride can lead to the formation of reduced pyrroloindoline derivatives.
Substitution: Reactions can be performed to substitute groups at the indole nitrogen, further diversifying the available analogues.
The synthetic accessibility of derivatives is a key consideration. While palladium-catalyzed methods are powerful, they can face challenges in catalyst recovery for large-scale production. Alternative approaches, such as those based on the Fischer indole synthesis or tandem radical addition/cyclization reactions using inexpensive iron catalysts, provide different pathways to the core structure and its analogues, each with its own advantages regarding scope and scalability. researchgate.netresearchgate.net
Table 2: Synthetic Reactions and Structural Outcomes
| Reaction Type | Reagents/Catalysts | Key Structural Modification | Synthetic Utility |
|---|---|---|---|
| Sequential Arylation-Allylation | Palladium, Triphenylphosphine sci-hub.stnih.gov | Construction of C3a all-carbon quaternary center in an oxindole precursor. sci-hub.stnih.gov | Flexible route to esermethole and a wide range of analogues. nih.govrsc.org |
| Intramolecular [2+2] Cycloaddition | Carbamoylketene-alkene cycloaddition researchgate.net | Forms the basic carbon framework via a cyclobutanone (B123998) intermediate. researchgate.net | Alternative pathway to the core hexahydropyrrolo[2,3-b]indole ring system. researchgate.net |
| Oxidation | Potassium permanganate, Chromium trioxide | Converts esermethole to oxindole derivatives. | Introduces new functional groups and modifies the core structure. |
| Reduction | Sodium borohydride, Lithium aluminum hydride | Reduces esermethole to form reduced pyrroloindoline derivatives. | Alters the saturation level of the heterocyclic system. |
Stereochemical Influences on Reaction Outcomes and Derivative Properties
The stereochemistry of esermethole derivatives—specifically the three-dimensional arrangement of atoms at the C3a quaternary stereocenter—is a critical factor that dictates reaction outcomes and the properties of the final compounds. nih.gov Controlling the formation of this chiral center is a primary focus of synthetic efforts, as different stereoisomers can exhibit distinct biological activities and chemical characteristics. numberanalytics.com
Enantioselective synthesis, which selectively produces one of two mirror-image enantiomers, is crucial in this field. researchgate.net For instance, the total synthesis of esermethole reported by Barbas and colleagues utilized an organocatalytic Michael addition to nitroolefins. organic-chemistry.org This reaction, employing a thiourea-based catalyst, was highly enantioselective and established the quaternary stereocenter with a specific 3D orientation early in the synthesis. organic-chemistry.org Subsequent reduction and cyclization steps completed the synthesis, yielding esermethole with a defined cis-ring junction. organic-chemistry.org
Other advanced strategies have been developed to achieve stereocontrol:
An enantioselective synthesis of (+)-esermethole was achieved through a palladium-catalyzed domino Heck reaction. researchgate.net This process involves an intramolecular asymmetric carbopalladation followed by intermolecular trapping, creating two C-C bonds and the all-carbon quaternary stereocenter with excellent enantioselectivity. researchgate.net
A synthesis of (−)-esermethole was developed based on the asymmetric alkylation of a racemic 1,3-dimethyl-5-methoxyoxindole precursor, demonstrating that chirality can be introduced effectively through the use of chiral alkylating agents. researchgate.net
If a reaction proceeds through an intermediate that is not chiral (achiral), any resulting chiral product will typically be a racemic mixture (a 50:50 mix of enantiomers), which may not be desirable. lumenlearning.com Therefore, synthetic methods that maintain or create specific stereochemistry in a single, controlled step (stereospecific or stereoselective reactions) are highly valued. lumenlearning.commasterorganicchemistry.com The choice of catalyst, solvent, and reaction conditions can profoundly influence the diastereoselectivity and enantioselectivity of reactions, ultimately determining which stereoisomer of a derivative is produced. researchgate.netorganic-chemistry.org
Table 3: Comparison of Stereoselective Syntheses of Esermethole
| Synthetic Approach | Key Reaction | Stereochemical Control Method | Outcome |
|---|---|---|---|
| Barbas Synthesis | Organocatalytic Michael Addition organic-chemistry.org | Use of a chiral thiourea (B124793) catalyst to direct the addition to a nitroolefin. organic-chemistry.org | Highly enantioselective formation of the quaternary center. organic-chemistry.org |
| Zhu Synthesis | Palladium-Catalyzed Domino Heck Reaction researchgate.net | Chiral diphosphine ligands (e.g., BINAP) on a palladium catalyst. researchgate.net | Excellent enantioselectivity in the synthesis of (+)-Esermethole. researchgate.net |
| Valoti Synthesis | Asymmetric Alkylation researchgate.net | Use of a chiral chloroacetyl derivative as the alkylating agent. researchgate.net | High diastereomeric excess, leading to (−)-Esermethole after separation. researchgate.net |
Elucidation of Biosynthetic Pathways for Esermethole and Hexahydropyrrolo 2,3 B Indole Scaffolds
Proposed Biogenetic Routes to Pyrroloindoline Alkaloids
The biosynthesis of pyrroloindoline alkaloids, including the core structure of esermethole, is believed to originate from the amino acid L-tryptophan. semanticscholar.org A defining feature of this biogenetic pathway is the formation of a hexahydropyrrolo[2,3-b]indole ring system with a substituent at the C-3a position. semanticscholar.org
The proposed biosynthetic pathway generally involves the following key steps:
Alkylation of Tryptophan: The process is initiated by the alkylation of L-tryptophan or a derivative at the C-3 position of the indole (B1671886) ring. researchgate.net For many alkaloids in this family, this involves the introduction of a methyl or a prenyl group. semanticscholar.org
Dearomatization and Cyclization: Following alkylation, a dearomatization of the indole ring occurs, leading to a reactive indoleninium intermediate. chim.it This intermediate then undergoes an intramolecular cyclization, where the amino group of the tryptophan side chain attacks the iminium ion, forming the characteristic tricyclic hexahydropyrrolo[2,3-b]indole scaffold. researchgate.netchim.it
Specifically for C3-methylated hexahydropyrrolo[2,3-b]indole alkaloids, the proposed pathway starts with L-tryptophan. semanticscholar.org A similar route is proposed for C-3 prenylated versions, where L-tryptophan reacts with dimethylallyl pyrophosphate (DMAPP) to form the hexahydropyrrolo[2,3-b]indoline core through an iminium intermediate. semanticscholar.org In some cases, dimerization at the C3 position is a key step in forming more complex alkaloids. acs.org
The structural diversity within this alkaloid family, such as the flustramines, ardeemin, and fructigenine A, arises from variations in the alkylating agent and subsequent modifications. semanticscholar.org The hexahydropyrrolo[2,3-b]indole framework is a common motif in a wide array of natural products, highlighting the efficiency and versatility of this biosynthetic strategy. researchgate.netsjtu.edu.cn
Enzymology of Key Biosynthetic Transformations (e.g., Methylation, Cyclization)
The key transformations in the biosynthesis of esermethole and related alkaloids are catalyzed by specific enzymes that ensure high stereo- and regioselectivity.
Methylation: In biological systems, methylation is a fundamental process carried out by enzymes known as methyltransferases, which typically use S-adenosyl methionine (SAM) as the methyl donor. researchgate.netwikipedia.org In the context of pyrroloindoline alkaloid biosynthesis, SAM-dependent methyltransferases are crucial for the C3-alkylation of the indole nucleus, a step that establishes the quaternary stereocenter. researchgate.net The enzyme PsmD from Streptomyces griseofuscus, involved in physostigmine (B191203) biosynthesis, is a well-characterized example of such a methyltransferase. researchgate.net These enzymes offer a level of selectivity that is challenging to replicate through traditional chemical methods. researchgate.net O-methyltransferases (OMTs) are also significant in the biosynthesis of natural products, often catalyzing the methylation of hydroxyl groups, which can alter a molecule's properties like solubility. wikipedia.org
Cyclization: The cyclization step, which forms the tricyclic core, is another critical enzymatic transformation. In many cases, this process is believed to be catalyzed by enzymes that facilitate the intramolecular attack of the side-chain amine on the C2 position of the indole ring, often following an initial oxidation or alkylation event. nih.gov For instance, in the biosynthesis of certain pyrroloindoline alkaloids, P450 enzymes are known to generate indole radicals, which can initiate the cyclization cascade. sjtu.edu.cnnih.gov The formation of the pyrroloindoline C3 radical can be followed by a Mannich-type reaction to complete the ring system. sjtu.edu.cn Enzymes like PatG and GmPOPB are known to catalyze macrocyclization in other peptide-based natural products, a process that involves the formation of an acyl-enzyme intermediate followed by an intramolecular nucleophilic attack. biorxiv.org
Biomimetic Approaches in Esermethole Synthesis Inspired by Natural Pathways
The elegance and efficiency of the biosynthetic pathways to hexahydropyrrolo[2,3-b]indole alkaloids have inspired chemists to develop biomimetic synthetic strategies. chim.itnumberanalytics.com These approaches aim to mimic nature's tactics to construct complex molecules, often resulting in more concise and efficient syntheses compared to traditional methods. numberanalytics.combioengineer.org
A common biomimetic strategy involves an electrophilic addition to the C3 position of a tryptamine (B22526) derivative, generating an indoleninium intermediate. chim.it This is followed by an intramolecular capture of the reactive iminium species by the tethered nucleophile, effectively forming two new bonds in a cascade sequence. chim.it This approach has been successfully applied to the synthesis of various pyrroloindoline alkaloids. chim.it
For the synthesis of esermethole specifically, various strategies have been developed. One approach involves the palladium-mediated sequential arylation and allylation of o-bromoanilides to construct an oxindole (B195798) with a quaternary carbon center, which is a precursor to esermethole. rsc.org Another synthetic route transforms a pyrrolo[2,3-b]indol-2-one into esermethole through a series of reduction and methylation steps. acs.org The key step in this transformation is the introduction of a substituent at the C3a-position. acs.orgacs.orgnih.gov
Furthermore, zirconium-based catalysis has been explored for the synthesis of (±)-esermethole, demonstrating the ongoing efforts to develop new methodologies inspired by natural processes. chim.it These biomimetic approaches not only provide access to complex natural products but also deepen our understanding of the underlying biosynthetic mechanisms. numberanalytics.comrsc.org
Advanced Computational and Theoretical Studies on Esermethole
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on quantum mechanics, are fundamental to determining the electronic structure of molecules. nih.gov These methods solve the Schrödinger equation for a given molecule to provide information about its electron distribution, orbital energies, and other electronic properties that govern its reactivity. frontiersin.org
Quantum chemical methods offer a hierarchy of approaches, from semi-empirical methods to more rigorous ab initio calculations. mdpi.com For molecules of esermethole's size, Density Functional Theory (DFT) has emerged as a powerful and widely used method that balances computational cost with accuracy. aspbs.com DFT calculations can elucidate the electronic structure, which is key to understanding the molecule's stability and how it will interact with other chemical species. mdpi.com
Key parameters derived from these calculations include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies and shapes of these frontier orbitals are crucial for predicting a molecule's reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.
Electron Density Distribution and Electrostatic Potential: These properties reveal the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. This is critical for predicting how esermethole might interact with biological receptors or other reactants.
Reactivity Descriptors: Based on the electronic structure, various descriptors can be calculated to quantify reactivity. These can help in comparing the reactivity of esermethole with its analogues. researchgate.net
While specific published data on the detailed electronic structure of esermethole is sparse, the principles of quantum chemistry are routinely applied to understand the reactivity of the pyrroloindoline scaffold. researchgate.netresearchgate.net For instance, DFT calculations on related systems help rationalize the outcomes of synthetic reactions by examining the electronic properties of intermediates. researchgate.netrsc.org The application of these methods provides a theoretical foundation for the observed chemical behavior of esermethole and guides the synthesis of its derivatives. organic-chemistry.org
| Quantum Chemical Parameter | Significance for Esermethole | Typical Computational Method |
| HOMO/LUMO Energies | Predicts susceptibility to oxidation/reduction and participation in cycloaddition reactions. | Density Functional Theory (DFT) |
| Electrostatic Potential Map | Identifies sites for non-covalent interactions, crucial for binding to biological targets like acetylcholinesterase. | DFT, Hartree-Fock |
| Mulliken/NBO Charges | Quantifies the charge distribution on each atom, indicating reactive sites. | DFT, MP2 |
| Global Reactivity Descriptors | Provides quantitative measures of reactivity (e.g., chemical hardness, electrophilicity). | DFT |
Mechanistic Investigations of Reaction Pathways through Density Functional Theory (DFT)
Density Functional Theory (DFT) is a highly effective computational tool for investigating the mechanisms of complex organic reactions. aspbs.commdpi.com By calculating the energies of reactants, products, intermediates, and transition states, DFT can map out the entire potential energy surface of a reaction, providing crucial insights into its feasibility, regioselectivity, and stereoselectivity. nih.gov
The synthesis of esermethole, which features a challenging quaternary carbon stereocenter, has been the subject of several synthetic efforts, and DFT calculations have played a key role in understanding the underlying reaction mechanisms. rsc.orgchemrxiv.org For example, in the palladium-catalyzed enantioselective domino Heck/intermolecular C-H bond functionalization to produce the esermethole core, DFT calculations can be used to: rsc.orgacs.org
Elucidate the Catalytic Cycle: DFT can model the individual steps of a catalytic cycle, such as oxidative addition, migratory insertion, and reductive elimination, to determine the most likely pathway. plos.org
Identify the Rate-Limiting Step: By comparing the calculated activation energies for each step, the rate-determining transition state can be identified. nih.gov
Explain Stereoselectivity: The origin of enantioselectivity in asymmetric catalysis can be explained by calculating the energies of the diastereomeric transition states leading to the different stereoisomers. The experimentally observed product typically proceeds through the lower-energy transition state. acs.org
In one study focused on a palladium-catalyzed domino reaction to synthesize the core structure of esermethole, computational studies were performed to justify the stereochemical outcome by comparing the free energies of the diastereomeric transition states in the enantio-determining step. acs.org Similarly, in other syntheses involving nickel-catalyzed reactions to form related pyrroloindoline structures, DFT calculations have been used to demonstrate the reaction pathway. rsc.org These theoretical investigations are not merely academic; they provide predictive power for designing more efficient and selective catalysts and for optimizing reaction conditions. nih.gov
| Mechanistic Aspect | Information Provided by DFT | Example in Esermethole Synthesis Context |
| Reaction Pathway | Tracing the sequence of elementary steps from reactants to products. | Elucidating the steps in the palladium-catalyzed formation of the pyrroloindoline ring system. rsc.orgchemrxiv.org |
| Transition State Analysis | Determining the structure and energy of the highest barrier along the reaction coordinate. | Identifying the enantio-determining transition state in an asymmetric cyclization. acs.org |
| Energetics | Calculating relative free energies (ΔG) and activation energies (ΔG‡) for competing pathways. | Comparing the feasibility of a stepwise radical mechanism versus a concerted cycloaddition. researchgate.net |
| Role of Catalyst/Ligand | Understanding how the catalyst and its ligands influence reactivity and selectivity. | Modeling the interaction of the palladium catalyst with the substrate and chiral ligand. plos.org |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.gov This technique is invaluable for exploring the conformational landscape of flexible molecules like esermethole and for studying their interactions with other molecules, particularly biological macromolecules. acs.org
The pyrroloindoline scaffold of esermethole has a defined three-dimensional structure, but it still possesses conformational flexibility that can be crucial for its biological activity. researchgate.net MD simulations can be used to:
Explore Conformational Space: By simulating the molecule's motion in a solvent (typically water) over nanoseconds to microseconds, MD can identify the most stable, low-energy conformations. mdpi.com
Analyze Intermolecular Interactions: When esermethole is simulated in the presence of its biological target, such as acetylcholinesterase, MD can reveal the specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the protein-ligand complex. nih.govmdpi.com
Predict Binding Stability: The stability of the esermethole-protein complex can be assessed by monitoring parameters like the root-mean-square deviation (RMSD) of the ligand in the binding pocket over the simulation time. nih.gov
Although specific MD simulation studies exclusively focused on esermethole are not widely published, numerous studies have employed this technique for its parent compound, physostigmine (B191203), and other related acetylcholinesterase inhibitors. nih.govacs.orgnih.gov These studies have shown that MD simulations can elucidate how inhibitors bind to the active site gorge of acetylcholinesterase, detailing the critical amino acid residues involved in the interaction. nih.govnih.gov For example, simulations often reveal key interactions with residues like Trp86 and Tyr337 in the acetylcholinesterase active site. acs.org Such insights are directly relevant to understanding the potential binding mode of esermethole and are crucial for the rational design of more potent analogs. mdpi.com
| MD Simulation Application | Information Gained | Relevance to Esermethole |
| Conformational Sampling | Identification of preferred 3D structures (conformers) in solution. | Understanding the bioactive conformation required for binding to acetylcholinesterase. mdpi.com |
| Protein-Ligand Docking Refinement | Optimization of docked poses and analysis of binding stability over time. | Predicting the stability and specific interactions of esermethole within the enzyme's active site. acs.orgnih.gov |
| Intermolecular Interaction Analysis | Mapping of hydrogen bonds, hydrophobic contacts, and other non-covalent forces. | Identifying key residues in acetylcholinesterase that are critical for binding affinity and selectivity. nih.govmdpi.com |
| Free Energy Calculations | Estimation of binding free energies (e.g., using MM/PBSA or MM/GBSA methods). | Quantifying the binding affinity of esermethole and its analogs to the target enzyme. |
In Silico Modeling for Structure-Activity Relationships (SAR)
In silico modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov This is a cornerstone of modern drug discovery, allowing for the prediction of the activity of novel compounds and the rational design of more potent and selective drugs. mdpi.comresearchgate.net
For esermethole and its analogs, the primary biological target is acetylcholinesterase. QSAR studies on physostigmine derivatives and other cholinesterase inhibitors have provided valuable models for predicting inhibitory activity. nih.govresearchgate.net A typical QSAR workflow involves:
Dataset Assembly: A series of esermethole analogs with experimentally measured acetylcholinesterase inhibitory activities (e.g., IC₅₀ values) would be compiled. mdpi.com
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape, steric and electrostatic fields).
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that links the descriptors to the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. nih.gov
The resulting QSAR model can be visualized using contour maps, which indicate regions where certain properties (e.g., steric bulk, positive/negative charge) are predicted to increase or decrease biological activity. nih.gov For instance, a 3D-QSAR study on physostigmine analogues identified that specific steric and electrostatic fields around the carbamate (B1207046) group and the pyrroloindoline core were critical for potent inhibition. nih.gov Such models provide a clear roadmap for modifying the esermethole structure to enhance its activity, for example, by adding or removing functional groups in specific positions to improve interactions with the enzyme's active site. researchgate.netresearchgate.net
| In Silico / QSAR Component | Description | Application to Esermethole Analogs |
| Molecular Descriptors | Numerical representations of molecular properties (e.g., LogP, polar surface area, steric fields). | Correlating specific physicochemical properties of esermethole derivatives with their acetylcholinesterase inhibitory potency. |
| 3D-QSAR (CoMFA/CoMSIA) | Alignment-dependent methods that generate 3D contour maps indicating favorable and unfavorable regions for steric, electrostatic, and other interactions. nih.gov | Guiding the placement of substituents on the esermethole scaffold to maximize binding affinity. |
| Pharmacophore Modeling | Identifies the 3D arrangement of essential features (e.g., H-bond donors/acceptors, hydrophobic centers) required for biological activity. nih.gov | Defining the key interaction points for an esermethole-based inhibitor to bind effectively to acetylcholinesterase. |
| Predictive Modeling | Using the derived QSAR equation to predict the activity of virtual or newly designed compounds before their synthesis. nih.govresearchgate.net | Prioritizing the synthesis of the most promising esermethole analogs, saving time and resources. |
Sophisticated Spectroscopic and Chromatographic Methodologies for Esermethole Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Esermethole. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecule's carbon-hydrogen framework, confirming the connectivity and chemical environment of each atom.
In ¹H NMR analysis of Esermethole, the chemical shifts (δ), reported in parts per million (ppm), and the coupling constants (J), measured in Hertz (Hz), allow for the precise assignment of each proton. acs.org The rigid structure of Esermethole facilitates detailed conformational analysis through the inspection of ¹H NMR spectral data. nih.gov For instance, Karplus-type rules, which correlate ³J coupling constants to the dihedral angle between protons, have been used to deduce that Esermethole exists in a conformational equilibrium in solution. nih.gov Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), provide further clarity on proton-proton connectivities and spatial proximities, respectively, which is crucial for confirming stereochemical details. imet-db.ru
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule, offering direct insight into the carbon skeleton. eurjchem.com The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and its bonding environment. For example, carbons in aromatic rings, carbonyl groups, and aliphatic chains resonate in distinct regions of the spectrum. bohrium.com
| Technique | Key Findings and Parameters |
|---|---|
| ¹H NMR | Provides detailed information on the proton environments, including chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) which help define the molecule's connectivity and conformation. nih.govacs.org 2D NMR techniques like COSY and HSQC are used to resolve structural ambiguities. researchgate.net |
| ¹³C NMR | Confirms the carbon framework of the molecule. Each unique carbon atom produces a distinct signal, with its chemical shift indicating its electronic environment (e.g., aromatic, aliphatic, N-methyl). eurjchem.combohrium.com |
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of Esermethole and for separating its enantiomers. Given that Esermethole is a chiral molecule, controlling its enantiomeric composition is critical, especially as a precursor for stereospecific drugs like (-)-physostigmine.
For purity analysis, a common method involves reverse-phase HPLC (RP-HPLC) using a C18 column with a gradient elution system, typically employing a mixture of acetonitrile (B52724) and water as the mobile phase. researchgate.net Detection is often performed using a UV detector at a wavelength such as 254 nm. researchgate.net The validation of such HPLC methods is performed according to ICH guidelines, ensuring parameters like linearity, precision, accuracy, and robustness are met to guarantee reliable and reproducible results. researchgate.net
To determine the enantiomeric excess (ee), which is a measure of chiral purity, chiral HPLC is employed. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-derived stationary phases are widely used for their broad applicability. The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the column. Reports indicate that through methods like recrystallization, the optical purity of Esermethole precursors can be enhanced to achieve an enantiomeric excess of up to 99.6%. researchgate.net Chiral HPLC assays have demonstrated the ability to achieve baseline separation of enantiomers, allowing for the quantification of each and confirming optical purity of essentially 100%.
Mass Spectrometry (MS), Including High-Resolution Techniques, for Molecular Confirmation
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight and elemental composition of Esermethole.
In standard electron ionization mass spectrometry (EIMS), the molecule is ionized, leading to the formation of a molecular ion (M+) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule's structure. For a related Esermethole precursor, EIMS data showed a molecular ion peak [M]⁺ at m/z 219. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places, which allows for the unambiguous determination of a molecule's elemental formula. This high precision helps to distinguish between compounds that may have the same nominal mass but different elemental compositions. For an advanced intermediate in the synthesis of Esermethole, high-resolution fast atom bombardment mass spectrometry (HRFABMS) provided a measured m/z of 302.0907, which corresponded closely to the calculated value for the formula C₁₅H₁₄N₂O₅ (302.0903), confirming its composition. nih.gov
| Technique | Ion/Fragment | m/z (Mass-to-Charge Ratio) | Significance |
|---|---|---|---|
| EIMS | [M]⁺ | 219 | Molecular ion peak for an Esermethole precursor, confirming the molecular weight. nih.gov |
| HRMS (FAB) | [M]⁺ | 302.0907 (Measured) | High-resolution mass of an advanced intermediate, confirming the elemental formula C₁₅H₁₄N₂O₅ (Calculated: 302.0903). nih.gov |
X-ray Crystallography for Definitive Stereochemical Assignment
X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. This technique provides an unambiguous assignment of the absolute stereochemistry of chiral centers, which is crucial for molecules like Esermethole. imet-db.ru
The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is used to calculate a three-dimensional map of the electron density within the crystal, revealing the precise positions of atoms, bond lengths, and bond angles. For complex molecules with multiple stereocenters, X-ray crystallography is often the only way to be certain of the absolute configuration.
Recent synthetic studies on (±)-esermethole have reported the generation of crystallographic data. researchgate.net The Cambridge Crystallographic Data Centre (CCDC) contains supplementary crystallographic data for compounds produced during the total synthesis of (±)-esermethole, which can be accessed for detailed structural information. researchgate.net This data provides the ultimate proof of the molecular structure and stereochemical arrangement achieved in the synthesis.
Application of Specialized Spectroscopic Techniques (e.g., Electron Spin Echo Envelope Modulation Spectroscopy) in Advanced Research
Beyond the standard suite of analytical methods, specialized spectroscopic techniques can provide deeper insights into the electronic structure and local environment of molecules, particularly for their derivatives or when they interact with other systems. One such advanced technique is Electron Spin Echo Envelope Modulation (ESEEM) spectroscopy.
ESEEM is a pulsed Electron Paramagnetic Resonance (EPR) technique used to study the environment of paramagnetic centers (unpaired electrons). While Esermethole itself is not paramagnetic, its analogues or derivatives, such as the radical cation of the related natural product physostigmine (B191203) (P₇₀₀⁺), can be studied using this method. ESEEM is highly effective for measuring weak hyperfine couplings between an electron spin and nearby nuclear spins. This provides information on the distances and interactions between the paramagnetic center and specific nuclei in its vicinity, such as nitrogen atoms in the molecular structure or in an associated protein binding pocket. The application of ESEEM to physostigmine analogues has been crucial in understanding the distribution of spin density and the nature of ligand interactions, information that is not readily accessible through other techniques.
Q & A
Q. How can long-term stability of Esermethole in formulation be assessed for clinical translation?
- Methodological Answer : Conduct accelerated stability testing (40°C/75% RH for 6 months) with LC-MS monitoring. Use the Arrhenius equation to predict degradation at 25°C and identify excipients (e.g., cyclodextrins) that enhance solubility and stability .
Key Considerations for Research Design
- Data Contradiction Analysis : Use sensitivity analyses to test robustness of conclusions against outlier data .
- Ethical Compliance : Ensure animal studies follow ARRIVE guidelines; include sample size justifications to minimize unnecessary subjects .
- Theoretical Frameworks : Ground mechanistic studies in established models (e.g., cholinesterase inhibition for Alzheimer’s research) to align with existing literature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
